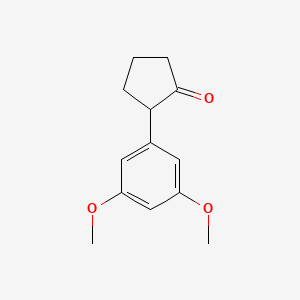![molecular formula C11H17Cl2N2O3P B14383631 Bis(2-chloroethyl) [(2,4-diaminophenyl)methyl]phosphonate CAS No. 89822-81-1](/img/structure/B14383631.png)
Bis(2-chloroethyl) [(2,4-diaminophenyl)methyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-chloroethyl) [(2,4-diaminophenyl)methyl]phosphonate is an organic compound that features a phosphonate group bonded to a 2,4-diaminophenylmethyl moiety and two 2-chloroethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-chloroethyl) [(2,4-diaminophenyl)methyl]phosphonate typically involves the reaction of 2,4-diaminophenylmethanol with phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate phosphorochloridate, which is then reacted with 2-chloroethanol to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-chloroethyl) [(2,4-diaminophenyl)methyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The 2-chloroethyl groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Various substituted phosphonates, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Bis(2-chloroethyl) [(2,4-diaminophenyl)methyl]phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: The compound can be used to study the effects of phosphonates on biological systems, including enzyme inhibition and protein phosphorylation.
Industry: It is used in the production of flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of Bis(2-chloroethyl) [(2,4-diaminophenyl)methyl]phosphonate involves its interaction with biological molecules, such as proteins and nucleic acids. The compound can form covalent bonds with these molecules, leading to the inhibition of enzyme activity or disruption of DNA replication. The molecular targets include enzymes involved in phosphorylation and DNA polymerases.
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-chloroethyl) ether: An ether with two 2-chloroethyl groups, used as a solvent and in organic synthesis.
Bis(2-chloroethyl) disulfide: A disulfide compound with two 2-chloroethyl groups, known for its use in chemical warfare.
Bis(2-chloroethyl) (2,4-dichlorobenzyl)phosphonate: A phosphonate compound with similar structural features.
Uniqueness
Bis(2-chloroethyl) [(2,4-diaminophenyl)methyl]phosphonate is unique due to the presence of the 2,4-diaminophenylmethyl moiety, which imparts specific biological activity and potential therapeutic applications. This distinguishes it from other similar compounds that may lack this functional group and, consequently, its unique properties.
Propiedades
Número CAS |
89822-81-1 |
|---|---|
Fórmula molecular |
C11H17Cl2N2O3P |
Peso molecular |
327.14 g/mol |
Nombre IUPAC |
4-[bis(2-chloroethoxy)phosphorylmethyl]benzene-1,3-diamine |
InChI |
InChI=1S/C11H17Cl2N2O3P/c12-3-5-17-19(16,18-6-4-13)8-9-1-2-10(14)7-11(9)15/h1-2,7H,3-6,8,14-15H2 |
Clave InChI |
FZFSTUHVAQOGFR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N)N)CP(=O)(OCCCl)OCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl [(1E)-3-phenyltriaz-1-en-1-yl]acetate](/img/structure/B14383552.png)
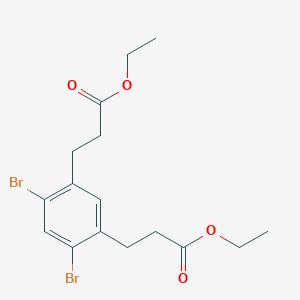

![Methyl [2-(hydroxyimino)propyl]phosphonate](/img/structure/B14383564.png)
![2-[(2-Chloroprop-2-en-1-yl)sulfanyl]-7-methoxycyclohepta-2,4,6-trien-1-one](/img/structure/B14383575.png)
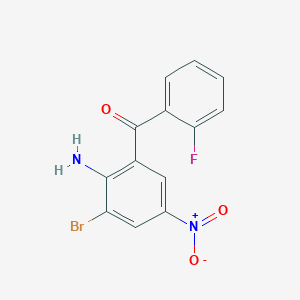
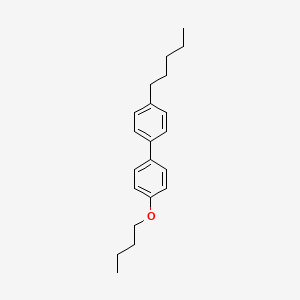
![2-Ethoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14383596.png)
phosphanium bromide](/img/structure/B14383599.png)

![N-[2-(4-{[6-(1H-Imidazol-1-yl)hexyl]oxy}phenyl)ethyl]acetamide](/img/structure/B14383621.png)
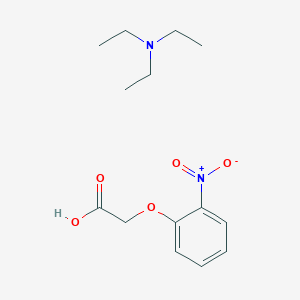
![3,4-Diphenylindeno[1,2-b]pyran-2,5-dione](/img/structure/B14383641.png)
